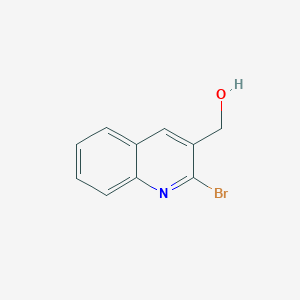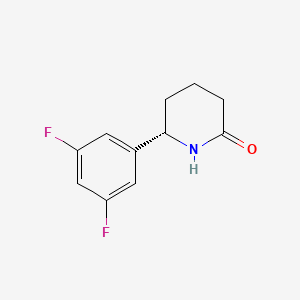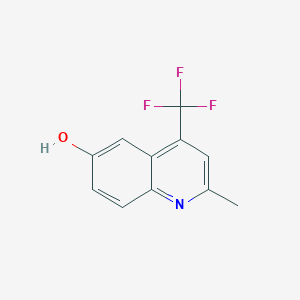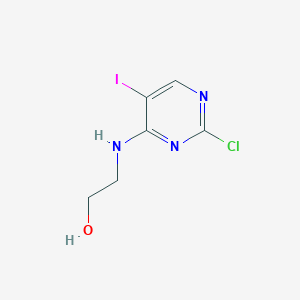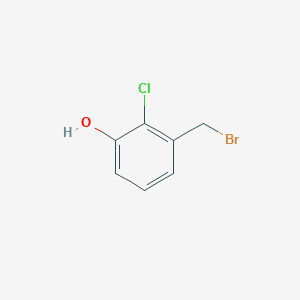![molecular formula C11H16O4S B8330873 (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL](/img/structure/B8330873.png)
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL
Übersicht
Beschreibung
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is an organic compound that belongs to the class of sulfonate esters. These compounds are characterized by the presence of a sulfonate group attached to an organic moiety. The compound’s structure includes a butanol backbone with a methylbenzenesulfonyl group attached, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL typically involves the reaction of (2S)-butan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various sulfonate esters or ethers.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-1-OL: Similar structure but with the sulfonate group attached to a different position.
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]PENTAN-2-OL: Similar structure but with an additional carbon in the backbone.
Uniqueness
(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL is unique due to its specific configuration and the position of the sulfonate group, which can influence its reactivity and applications in synthesis.
Eigenschaften
Molekularformel |
C11H16O4S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
[(3S)-3-hydroxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
HELSCPRKLIJMBU-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
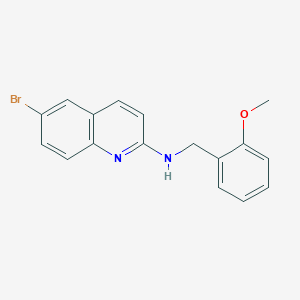
![6-(2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbenzo[d]oxazole](/img/structure/B8330800.png)


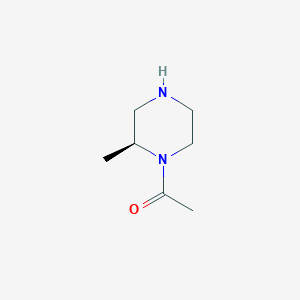
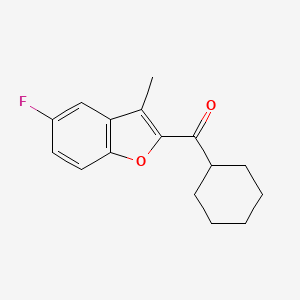
![2-Pyrrolidinone, 4-ethyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8330822.png)
![N-[2-(4-hydroxyphenyl)-1-methylethyl]-2-hydroxyethanamine](/img/structure/B8330829.png)
